molecular formula C24H29F2N3O4S B2771152 N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-86-7

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2771152
CAS No.: 898450-86-7
M. Wt: 493.57
InChI Key: BUXRADBUEUWIEV-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide-based compound intended for research and experimental applications. This chemical features a 2,4-difluorophenyl group and a piperidine ring modified with a mesitylsulfonyl (mesyl) protecting group, a structural motif often employed in medicinal chemistry and drug discovery research . Oxalamide derivatives are of significant interest in scientific research for their potential as molecular building blocks and protein-binding agents. While the specific mechanism of action and research applications for this exact compound are not fully detailed in the literature, structurally related molecules with difluorophenyl and complex amine subunits have been investigated for their interactions with various biological targets . Researchers may explore this compound for developing novel enzyme inhibitors or as a precursor in synthetic chemistry pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and is strictly not for human, veterinary, or household use.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O4S/c1-15-12-16(2)22(17(3)13-15)34(32,33)29-11-5-4-6-19(29)9-10-27-23(30)24(31)28-21-8-7-18(25)14-20(21)26/h7-8,12-14,19H,4-6,9-11H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRADBUEUWIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound classified under oxalamides. This compound exhibits a complex structure that includes a difluorophenyl moiety and a mesitylsulfonyl-piperidine unit. Its molecular formula is C24H29F2N3O4SC_{24}H_{29}F_{2}N_{3}O_{4}S with a molecular weight of approximately 493.57 g/mol. The compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the oxalamide core.
  • Introduction of the difluorophenyl and mesitylsulfonyl groups.

While specific reaction conditions such as solvents and catalysts are crucial for optimizing yield and purity, detailed protocols are often proprietary or not fully disclosed in the literature.

Research indicates that compounds within the oxalamide family can act as inhibitors of various biological targets, particularly proteases. The structural components of this compound suggest potential interactions with cysteine proteases, which are critical in numerous physiological processes.

Pharmacological Applications

The compound has been investigated for its potential in treating diseases where protease inhibition is beneficial, such as cancer and inflammatory conditions. Its ability to modulate biological pathways through enzyme inhibition makes it a candidate for further pharmacological studies.

Case Studies

Several studies have explored the biological activity of similar compounds within the oxalamide class:

  • Cysteine Protease Inhibition : A study demonstrated that related oxalamides effectively inhibited cathepsin B, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar inhibitory properties .
  • Antitumor Activity : In vitro assays have shown that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through protease inhibition.
  • Anti-inflammatory Effects : Some oxalamides have been reported to reduce inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases.

Data Summary Table

PropertyValue
Molecular FormulaC24H29F2N3O4SC_{24}H_{29}F_{2}N_{3}O_{4}S
Molecular Weight493.57 g/mol
CAS Number898450-86-7
Biological TargetCysteine Proteases
Potential ApplicationsCancer therapy, anti-inflammatory agents

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Oxalamides exhibit diverse biological activities depending on their substituents. Key comparisons include:

Compound Name N1 Substituent N2 Substituent Primary Application Key Structural Distinction
Target Compound 2,4-Difluorophenyl 2-(1-Mesitylsulfonylpiperidin-2-yl)ethyl Hypothesized antiviral* Bulky mesitylsulfonyl group enhances steric hindrance and metabolic stability
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent Methoxy groups and pyridine ring optimize flavor receptor (hTAS1R1/hTAS1R3) activation
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl HIV entry inhibition Rigid indenyl group mimics CD4 binding site
Compound 21 (Ref. 3) 2,4-Difluorophenyl 5-(Hydroxymethyl)-4-methylthiazol-2-yl-piperidinylmethyl HIV entry inhibition Thiazole ring introduces hydrogen-bonding potential
GMC Series (e.g., GMC-2) Halogenated phenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial Isoindoline-dione moiety enhances π-π stacking

*Inferred from structural analogs like Compound 21 ().

Functional and Pharmacological Comparisons

  • Antiviral Activity: The target compound shares structural motifs with HIV entry inhibitors such as BNM-III-170 and Compound 21. The mesitylsulfonyl group may improve target engagement compared to BNM-III-170’s guanidinomethyl group, which enhances CD4 mimicry .
  • Flavoring Applications :
    S336 and S5456 (N1-(2,3-dimethoxybenzyl) analog) are potent umami agonists but lack bulky sulfonyl groups, prioritizing metabolic hydrolysis resistance over steric effects .
  • Enzyme Inhibition :
    Compounds in (e.g., N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) inhibit stearoyl-CoA desaturase (SCD), with substituents like chloro/fluoro enhancing potency. The target’s difluorophenyl group may similarly optimize enzyme interactions .

Metabolic and Toxicological Profiles

  • Metabolism :
    S336 and related flavoring oxalamides undergo rapid hepatic metabolism without amide hydrolysis, attributed to methoxy and pyridyl groups . The target’s mesitylsulfonyl group likely reduces metabolic clearance, as sulfonamide bonds resist hydrolysis.
  • Toxicity: S336 has a NOEL of 100 mg/kg/day in rats, deemed safe for flavoring. In contrast, antiviral oxalamides (e.g., BNM-III-170) may exhibit higher toxicity due to targeted bioactivity, though specific data are lacking for the target compound .

Q & A

Q. What are the critical synthetic steps for N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

The synthesis involves:

  • Sulfonamide Formation : Introducing the mesitylsulfonyl group to the piperidine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine (TEA) .
  • Oxalamide Coupling : Reacting the sulfonylated piperidine intermediate with 2,4-difluorophenyl oxalic acid derivatives using coupling agents (e.g., TBTU) in dichloromethane (DCM) .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, critical for biological assays .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : Confirms regiochemistry of the difluorophenyl group and sulfonamide orientation .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z vs. calculated for C₂₄H₂₆F₂N₃O₄S) .
  • HPLC : Assesses purity (>98% required for pharmacological studies) .

Q. How does the mesitylsulfonyl group influence reactivity?

The bulky mesityl group enhances steric hindrance, reducing off-target interactions in enzymatic assays. Its electron-withdrawing nature stabilizes the sulfonamide moiety, improving metabolic stability .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require low temperatures (−20°C) to suppress side reactions .
  • Catalysts : Use of TBTU or HATU increases coupling efficiency from ~60% to >85% .
  • Inert Atmosphere : Prevents oxidation of sensitive groups like the piperidine ring .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

  • Assay Standardization : Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter target binding. Validate under consistent conditions .
  • Purity Reassessment : Trace solvents (e.g., DMSO) or impurities (e.g., dehalogenated byproducts) may artificially modulate activity .
  • Structural Confirmation : X-ray crystallography or DFT calculations verify conformational stability, as slight torsional angles in the oxalamide backbone impact potency .

Q. How does fluorophenyl substitution (2,4-difluoro vs. mono-fluoro) affect target selectivity?

  • 2,4-Difluoro : Enhances lipophilicity (LogP ~3.2), improving blood-brain barrier penetration for neurological targets .
  • Meta-Fluoro : Reduces steric clash in flat binding pockets (e.g., kinase active sites), increasing affinity by 10-fold compared to ortho-substituted analogs .

Methodological Insights

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters), highlighting hydrogen bonds between the oxalamide carbonyl and Lys⁵⁰⁰ residues .
  • MD Simulations : 100-ns trajectories assess stability of the mesitylsulfonyl group in hydrophobic pockets, correlating with in vitro IC₅₀ data .

Q. How to mitigate degradation during long-term storage?

  • Lyophilization : Stable for >24 months at −80°C in amber vials .
  • Avoid Aprotic Solvents : DMSO accelerates hydrolysis of the sulfonamide group; use ethanol or propylene glycol .

Data Contradiction Analysis

Observation Possible Cause Resolution Reference
Variable enzymatic inhibition (10–90%)Residual TEA in samples altering pHPost-synthesis dialysis (MWCO 1 kDa)
Conflicting LogP values (2.8 vs. 3.5)Calculation methods (XLogP3 vs. ChemAxon)Experimental validation via shake-flask assay

Key Structural and Functional Insights

  • Piperidine Ring Conformation : Chair conformation stabilizes sulfonamide orientation, confirmed by NOESY NMR .
  • Oxalamide Flexibility : Rotatable bonds allow adaptive binding to diverse targets (e.g., GPCRs vs. kinases) .

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